
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of a 4-chlorophenyl group and a dihydro-2H-pyrrole moiety are present in several of the synthesized compounds, suggesting a relevance to medicinal chemistry and drug design.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates. For instance, the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, involves a novel synthesis of unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, followed by treatment with 2-bromo-1-(4-chlorophenyl)ethan-1-one . Similarly, the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone .
Molecular Structure Analysis
The molecular structure of compounds containing 4-chlorophenyl and dihydro-2H-pyrrole units has been studied using various techniques. For example, the crystal structure of a related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was determined using direct methods and refined by full matrix least-squares procedures . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interactions within the molecule and with biological targets.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a chlorophenyl group can facilitate electrophilic aromatic substitution reactions, while the dihydro-2H-pyrrole moiety might be involved in nucleophilic addition reactions due to the presence of a partially unsaturated pyrrole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by spectroscopic methods (FTIR, UV-Vis, 1H-NMR), magnetic measurements, and conductance studies . These properties are influenced by the molecular structure, as seen in the vibrational spectra and HOMO-LUMO analysis of a related compound, which also provided insights into the nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks .
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Degradation
Research on chlorophenols and phenylurea herbicides has significantly contributed to understanding their environmental impact, degradation pathways, and potential applications in pollution remediation. Chlorophenols, for instance, are recognized for their persistence and toxicity in environmental settings, necessitating studies on their degradation and the development of treatment methods to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011; Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015). This research is crucial for developing strategies to reduce the environmental footprint of chemical compounds and for employing such compounds in environmental remediation efforts.
Biological Effects and Toxicity
The study of chlorophenols and phenylurea compounds extends into their biological effects, including toxicity to aquatic life and potential endocrine-disrupting properties. Understanding these effects is essential for assessing the safety of chemical compounds and for investigating their use in biological and medical research (Becker, Phillips, & Safe, 1991; Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021). These studies provide a foundation for further research into the mechanisms of action of similar compounds and their potential applications in addressing environmental and health-related issues.
Applications in Material Science
The structural features of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea suggest potential applications in material science, similar to other compounds with phenyl and pyrrol groups. For instance, research into polymers and coordination compounds highlights the versatility of related structures in developing new materials with desired electronic, optical, and thermal properties (Zhu, Liu, Jiang, Xu, & Liu, 2017; Scaltrito, Thompson, O'Callaghan, & Meyer, 2000). These applications demonstrate the compound's potential for innovation in materials science, particularly in creating advanced electronic devices and environmentally friendly materials.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCPJZJVNQCRJEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2546024.png)
![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)
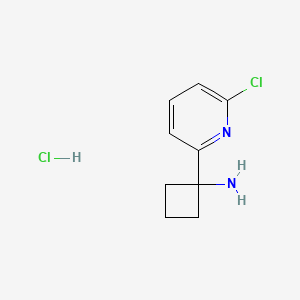
![4-acetyl-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2546028.png)
![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)
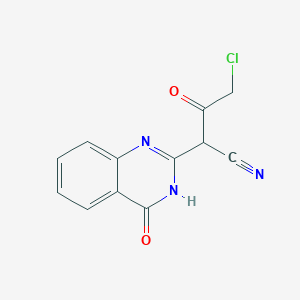
![1-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B2546036.png)
![2-[4-[2-(4-Chlorophenyl)acetyl]piperazin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2546037.png)
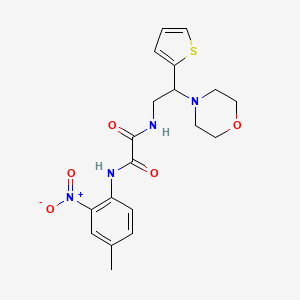
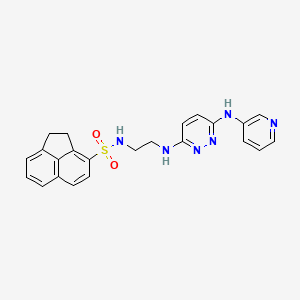
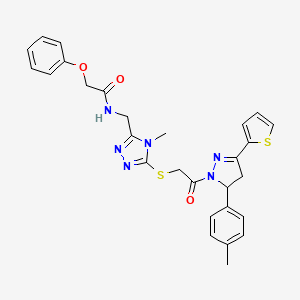
![Methyl endo-8,8-difluorobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2546043.png)
![Methyl 3-[cyanomethyl(prop-2-ynyl)carbamoyl]benzoate](/img/structure/B2546045.png)